

4-Fluoro-3-iodo-1-methyl-1H-indazole molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Fluoro-3-iodo-1-methyl-1H-indazole
Cat. No.:	B1394952

[Get Quote](#)

The Strategic Importance of Substituted Indazoles

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged structure" in drug discovery.[\[1\]](#)[\[2\]](#) This designation stems from its prevalence in a multitude of biologically active molecules, capable of interacting with a wide range of biological targets.[\[2\]](#) The structural rigidity and synthetic tractability of the indazole core make it an ideal scaffold for developing targeted therapeutics, including kinase inhibitors for oncology and novel anti-inflammatory agents.[\[1\]](#)[\[2\]](#)

The Role of Halogenation in Drug Design

The introduction of halogen atoms—specifically fluorine and iodine—onto the indazole scaffold is a deliberate strategy to modulate a molecule's pharmacological profile.

- Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions with target proteins.[\[3\]](#)

- Iodine: Serves as a versatile functional group. Its size can provide critical steric interactions in a binding pocket, and it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further molecular diversification.[3]

The dual halogenation in **4-fluoro-3-iodo-1-methyl-1H-indazole** thus creates a compound with potentially enhanced drug-like properties and significant synthetic utility.[3][4]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Molecular Structure and Formula

The systematic IUPAC name for this compound is **4-fluoro-3-iodo-1-methyl-1H-indazole**.[5] Its structure is defined by the specific placement of the fluoro, iodo, and methyl groups on the indazole core.

Caption: 2D structure of **4-fluoro-3-iodo-1-methyl-1H-indazole**.

Molecular Weight: The Central Parameter

The molecular weight is a critical parameter derived from the molecular formula, C₈H₆FIN₂.[3] It is calculated by summing the atomic weights of each constituent atom.

- Carbon (C): $8 \times 12.011 \text{ u} = 96.088 \text{ u}$
- Hydrogen (H): $6 \times 1.008 \text{ u} = 6.048 \text{ u}$
- Fluorine (F): $1 \times 18.998 \text{ u} = 18.998 \text{ u}$
- Iodine (I): $1 \times 126.904 \text{ u} = 126.904 \text{ u}$
- Nitrogen (N): $2 \times 14.007 \text{ u} = 28.014 \text{ u}$

Total Molecular Weight = 276.05 g/mol [3]

This value is essential for all stoichiometric calculations in synthesis, for preparing solutions of known molarity, and as a primary identifier in analytical procedures like mass spectrometry.

Data Summary Table

The key quantitative data for this compound are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C ₈ H ₆ FIN ₂	[3]
Molecular Weight	276.05 g/mol	[3]
Appearance	White solid	[3]
Purity (Typical)	≥ 95% (HPLC)	[3]
CAS Number	1257535-07-1	[3][5]
Topological Polar Surface Area (TPSA)	17.82 Å ²	[6]
logP (Calculated)	1.71	[6]
Storage Conditions	0-8°C	[3]

Proposed Synthesis and Purification

While a definitive, peer-reviewed protocol for this specific molecule is not widely published, a plausible synthetic route can be designed based on established methodologies for the functionalization of indazoles.[7] The proposed pathway involves the direct iodination of a 4-fluoro-1-methyl-1H-indazole precursor.

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Applications in Drug Discovery

4-Fluoro-3-iodo-1-methyl-1H-indazole is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable building block. [5] Its utility is found in:

- Oncology: As an intermediate for synthesizing complex kinase inhibitors. The indazole core is a known hinge-binding motif for many kinases. [3]*
- Neuropharmacology: Used in the development of agents targeting neurological disorders. [3][4]*
- Lead Optimization: The iodo-

group provides a reactive handle for medicinal chemists to rapidly create analogues for structure-activity relationship (SAR) studies, a critical process in optimizing drug candidates.

Conclusion

The molecular weight of **4-fluoro-3-iodo-1-methyl-1H-indazole**, 276.05 g/mol, is more than a mere statistic; it is a cornerstone of its chemical identity. This guide has contextualized this value by detailing the compound's strategic importance, outlining a robust synthetic and purification strategy, and providing a clear protocol for its experimental verification. For researchers in the pharmaceutical sciences, a thorough understanding of these fundamental principles is paramount for leveraging this potent building block in the design and synthesis of next-generation therapeutics.

References

- PubChem. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739. [\[Link\]](#)
- Chemchart. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8). [\[Link\]](#)
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Fluoro-3-iodo-1-methyl-1H-indazole molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394952#4-fluoro-3-iodo-1-methyl-1h-indazole-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com